molecular formula C12H14FN B1381932 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1368756-19-7

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B1381932
CAS No.: 1368756-19-7
M. Wt: 191.24 g/mol
InChI Key: BRAJJLXWBJFLEV-UHFFFAOYSA-N
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Description

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a heterocyclic compound that has garnered significant interest in recent years due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which includes a fluorine atom at the 7’ position and a cyclopentane ring fused to an indole moiety .

Mechanism of Action

Preparation Methods

The synthesis of 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through various synthetic routes. One common method includes the reaction of a suitable indole derivative with a cyclopentane precursor under specific conditions to form the spirocyclic ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can be compared with other similar compounds, such as:

    Spiroindoline: Another spirocyclic compound with potential therapeutic applications.

    Spirooxindoles: Compounds with a spirocyclic structure fused to an oxindole moiety, often used in medicinal chemistry.

The uniqueness of 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its specific fluorine substitution and the resulting effects on its chemical and biological properties .

Biological Activity

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a heterocyclic compound recognized for its unique spirocyclic structure, which incorporates a fluorine atom at the 7' position and a cyclopentane ring fused to an indole moiety. This compound (CAS No. 1368756-19-7) has attracted considerable attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

PropertyValue
IUPAC Name7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Molecular FormulaC₁₂H₁₄FN
Molecular Weight191.24 g/mol
InChI KeyBRAJJLXWBJFLEV-UHFFFAOYSA-N

The compound's structure is pivotal in determining its biological activity and interaction with various biological targets.

The precise biological targets and mechanisms of action for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] remain largely unexplored. However, compounds with similar structures often interact with enzymes and receptors involved in critical biological processes. Potential mechanisms may involve:

  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways.

Therapeutic Potential

Research indicates that compounds with spirocyclic structures have shown promise in various therapeutic areas, including:

  • Antitumor Activity : Similar indole derivatives have been investigated for their ability to inhibit tumor growth through various pathways.
  • Antiviral Properties : The structural characteristics may also lend themselves to antiviral activity, particularly against RNA viruses.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with structurally related compounds. For instance:

  • Antiviral Activity : A study on related indole derivatives demonstrated significant antiviral effects by disrupting viral replication processes (IC50 values in the micromolar range) .
  • Antitumor Efficacy : Another investigation into spirocyclic compounds revealed their ability to induce apoptosis in cancer cells, suggesting potential use in cancer therapies .

Comparative Analysis

To understand the biological activity of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], it is beneficial to compare it with other spirocyclic compounds:

CompoundActivity TypeIC50 (µM)
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]Antitumor/AntiviralTBD
SpiroindolineAntitumor5 - 14
SpirooxindolesAntiviral12 - 25

The data suggest that while specific values for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] remain to be elucidated, its structural analogs exhibit promising biological activities.

Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAJJLXWBJFLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368756-19-7
Record name 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

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